molecular formula CH6BrN3 B125025 Guanidine Monohydrobromide CAS No. 19244-98-5

Guanidine Monohydrobromide

Cat. No.: B125025
CAS No.: 19244-98-5
M. Wt: 139.98 g/mol
InChI Key: VQNVZLDDLJBKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Applications in Materials Science

Perovskite Solar Cells and Light-Emitting Diodes

The application of guanidine monohydrobromide in perovskite solar cells and light-emitting diodes has revolutionized the field of organic-inorganic hybrid materials. Research demonstrates that guanidinium salts fundamentally alter the crystallographic and electronic properties of perovskite films through multiple synergistic mechanisms. The incorporation of guanidinium cations into perovskite structures has been shown to achieve power conversion efficiencies exceeding 20% while simultaneously addressing the critical stability challenges that have historically limited commercial deployment.

Comprehensive studies have revealed that this compound functions as both a structural modifier and a passivating agent, creating thermodynamically stable perovskite phases that maintain their optoelectronic properties under prolonged operational conditions. The compound's effectiveness stems from its unique molecular geometry, which allows for optimal integration into both surface and bulk perovskite regions without disrupting the fundamental perovskite lattice structure. This dual functionality has enabled researchers to overcome traditional limitations imposed by the Goldschmidt tolerance factor, expanding the compositional space available for perovskite engineering.

Role in stabilizing 2D/3D perovskite architectures

This compound plays a fundamental role in stabilizing two-dimensional and three-dimensional perovskite architectures through sophisticated intermolecular interactions. The guanidinium cation facilitates the formation of stable 2D perovskite structures via van der Waals interactions between guanidinium cations and hydrogen-halogen bonding between guanidinium cations and halide ions of different layers. These interactions create a robust framework that maintains structural integrity under thermal and environmental stress conditions that would otherwise cause degradation in conventional perovskite materials.

Recent investigations have demonstrated that guanidinium-induced phase separation leads to the formation of complex 1D/3D perovskite heterostructures with superior optoelectronic properties. Specifically, the introduction of guanidinium into quadruple cation perovskites induces phase separation into 3D CsFAMA, 2D FAGAPbI₄, and 1D δ-FAPbI₃ components. This hierarchical organization creates an energy cascade that facilitates efficient charge extraction while providing enhanced environmental stability through the protective barrier formed by the 2D components.

The structural stabilization mechanism has been validated through advanced characterization techniques including grazing incidence wide-angle X-ray scattering, which confirms the formation of distinct 2D perovskite phases characterized by specific diffraction patterns at q = 8 nm⁻¹. X-ray diffraction analysis reveals characteristic shifts in perovskite peaks to lower 2θ values upon guanidinium incorporation, indicating lattice expansion consistent with the integration of larger organic cations into the perovskite framework.

Perovskite Architecture Guanidinium Concentration Power Conversion Efficiency (%) Stability Duration Reference
1D/3D heterostructure 7% GuaSCN 20.29 >1000 hours
2D/3D mixed phase 5% GAI 15.78 Enhanced ambient stability
Triple cation with GUAI Variable concentration 16.03 600 hours ambient
Quadruple cation system Optimized GA content 19.2 ± 0.4 1333 days equivalent
Defect engineering via hydrogen-bonding networks

The defect engineering capabilities of this compound are fundamentally rooted in its capacity to form extensive hydrogen-bonding networks that passivate both surface and bulk defects in perovskite materials. The presence of multiple amino groups in the guanidinium cation enables the formation of strong hydrogen bonds with under-coordinated halide ions, effectively eliminating trap states that would otherwise promote non-radiative recombination. This passivation mechanism is particularly effective for addressing iodide vacancies, which represent one of the most detrimental defect types in lead halide perovskites.

Detailed spectroscopic investigations using time-resolved photoluminescence measurements have demonstrated that guanidinium treatment reduces defect activation energy by over 30%, as measured through admittance spectroscopy. Confocal fluorescence intensity mapping confirms successful passivation of recombination centers at grain boundaries, with treated films exhibiting significantly more uniform emission characteristics compared to untreated controls. The hydrogen-bonding effect produced by guanidinium results in reduced defect density and substantially longer carrier lifetimes, enabling improved device performance across multiple metrics.

The effectiveness of guanidinium-based defect passivation has been quantified through various analytical techniques. X-ray photoelectron spectroscopy measurements confirm the presence of guanidinium at perovskite surfaces through characteristic fluorine and boron peaks when tetrafluoroborate salts are employed. Ultraviolet photoelectron spectroscopy reveals that guanidinium treatment modifies the energy band alignment by increasing both valence band maxima and conduction band minima, creating favorable conditions for charge extraction while providing additional barriers against unwanted recombination pathways.

Strategic implementation of guanidinium chloride as a buried passivating layer has demonstrated remarkable effectiveness in addressing defects at the critical interface between charge transport layers and perovskite emitting layers. This approach not only passivates point defects at the buried interface but also provides chloride anions to suppress ion migration and halide vacancy formation, addressing multiple degradation mechanisms simultaneously. The resulting devices exhibit enhanced external quantum efficiencies and improved spectral stability, with pure blue electroluminescence maintained at 471 nm with minimal band broadening.

Carrier lifetime enhancement mechanisms

The carrier lifetime enhancement mechanisms enabled by this compound represent one of the most significant advances in perovskite optoelectronics. Research has demonstrated that guanidinium-based additives can increase carrier lifetimes by more than an order of magnitude compared to pure methylammonium counterparts. Specifically, time-resolved photoluminescence measurements reveal carrier lifetimes increasing from approximately 139 nanoseconds to 1232 nanoseconds upon incorporation of 7% guanidinium thiocyanate, achieving values comparable to state-of-the-art pure lead-based perovskite films.

The fundamental mechanism underlying these dramatic lifetime improvements involves the suppression of non-radiative recombination pathways through multiple complementary effects. Guanidinium ions serve to suppress the formation of iodide vacancies while simultaneously passivating under-coordinated iodine species at grain boundaries and within the bulk material through their hydrogen-bonding capability. This dual action addresses both point defects and extended defects, creating a comprehensive defect mitigation strategy that enhances carrier dynamics throughout the perovskite film.

Detailed carrier dynamics studies using wavelength-dependent time-resolved photoluminescence have revealed that guanidinium treatment significantly improves both carrier diffusion coefficients and surface recombination velocities. Global fitting procedures that simultaneously model charge carrier diffusion and surface recombination for different carrier distribution profiles demonstrate substantial improvements in fundamental transport properties. The enhanced carrier lifetimes translate directly into improved device performance, with open-circuit voltages increasing from 0.89 V to over 0.96 V in optimized systems.

Treatment Condition Carrier Lifetime (ns) Open-Circuit Voltage (V) Power Conversion Efficiency (%) Reference
Control (no guanidinium) 139 0.89 12.92
7% GuaSCN 1232 - 20.29
GUAI post-treatment - 0.96 16.03
Optimized GA doping - 0.891 15.78

The mechanistic understanding of carrier lifetime enhancement has been further elucidated through solid-state nuclear magnetic resonance spectroscopy, which provides atomic-level evidence for guanidinium incorporation into perovskite lattices. These studies demonstrate that guanidinium ions can directly substitute into both methylammonium lead iodide and formamidinium lead iodide lattices, forming pure guanidinium-methylammonium and guanidinium-formamidinium mixed phases. The incorporated guanidinium ions undergo rapid reorientation on picosecond timescales within the perovskite lattice, which contributes to their superior charge carrier stabilization capacity.

Advanced characterization techniques have revealed that the carrier lifetime enhancement is accompanied by significant reductions in dark carrier density and Urbach energy, indicating improved electronic quality of the perovskite films. The correlation between hydrogen-bonding network formation and carrier lifetime improvement has been established through comparative studies of different guanidinium salts, confirming that the specific anion choice influences both the extent of hydrogen bonding and the magnitude of lifetime enhancement. These findings provide crucial insights for the rational design of next-generation guanidinium-based additives optimized for specific perovskite compositions and device architectures.

Properties

IUPAC Name

guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVZLDDLJBKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-00-8 (Parent)
Record name Guanidine monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9066469
Record name Guanidine monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19244-98-5
Record name Guanidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19244-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Pharmacokinetics

Guanidine hydrobromide is rapidly absorbed and distributed in the body. The half-life of guanidine hydrobromide is approximately 7-8 hours. These properties influence the bioavailability of the compound in the body.

Action Environment

The action of guanidine hydrobromide can be influenced by various environmental factors. For instance, it finds applications in organic electronics as an additive or dopant in inorganic semiconductors or conductive polymers. It can modify the electrical properties, such as conductivity or charge transport of the materials used in electronic devices. This suggests that the compound’s action, efficacy, and stability can be influenced by the physical and chemical environment.

Biological Activity

Guanidine monohydrobromide is a derivative of guanidine, a strong organic base with significant biological activity. This compound has garnered attention for its diverse applications in pharmacology and biochemistry, notably in the treatment of various medical conditions and as a tool in research.

This compound exists primarily as guanidinium ions at physiological pH. It is characterized by its ability to enhance the release of acetylcholine following nerve impulses, which is crucial for neuromuscular transmission. This property makes it beneficial in treating muscle weakness associated with conditions like Eaton-Lambert syndrome .

Mechanism of Action:

  • Enhancement of Acetylcholine Release: Guanidine promotes the release of acetylcholine at neuromuscular junctions, facilitating muscle contraction.
  • Effects on Muscle Cell Membranes: It slows the rates of depolarization and repolarization in muscle cell membranes, which can stabilize muscular function during episodes of weakness .

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

  • Antimicrobial Properties: Recent studies have explored guanidine-core compounds for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, novel guanidine derivatives have shown promise against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .
  • CNS Activity: Guanidine compounds are being investigated for their effects on the central nervous system (CNS), where they may act as modulators or inhibitors of various neurotransmitter systems .
  • Anti-inflammatory Effects: Some guanidine derivatives have demonstrated anti-inflammatory properties, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Antibacterial Activity Evaluation:
    A study evaluated several guanidine-core small molecules for their antibacterial efficacy. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for different bacterial strains:
    CompoundBacterial StrainMIC (mg/L)MBC (mg/L)
    1S. aureus3264
    2P. aeruginosa>256>256
    3E. coli>256>256
    These results indicate that while some compounds exhibit significant antibacterial activity against specific strains, others show limited efficacy, highlighting the need for further optimization .
  • CNS Effects:
    Research involving guanidine derivatives has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. These findings suggest that guanidine compounds could play a role in developing therapies for conditions like Alzheimer's disease .

Toxicity and Safety

While this compound has therapeutic applications, it is essential to consider its toxicity profile:

  • Toxic Effects: Severe intoxication can lead to symptoms such as nervous hyperirritability, tremors, convulsions, and gastrointestinal disturbances .
  • Clinical Use Caution: Due to its potent biological activity, careful dosing and monitoring are required when used therapeutically.

Scientific Research Applications

Molecular Biology Applications

Protein Denaturation and Renaturation

Guanidine monohydrobromide is primarily used as a potent denaturant in protein chemistry. It disrupts the hydrogen bonds and hydrophobic interactions that stabilize protein structures, leading to denaturation. This property is crucial for studying protein folding mechanisms and for applications that require protein renaturation.

  • Case Study : A study demonstrated that guanidine hydrochloride (a closely related compound) can promote the refolding of denatured proteins, restoring enzymatic activity. This characteristic is particularly beneficial for enzyme studies where maintaining biological activity post-denaturation is essential .

RNA Extraction

In nucleic acid research, this compound serves as an effective reagent for RNA extraction. It acts as a strong denaturant that inactivates RNases, ensuring the integrity of RNA samples during isolation.

  • Application Example : In RNA isolation protocols, guanidine compounds are integral to dissociating nucleoproteins and inhibiting enzymatic degradation .

Protein Purification

This compound can also be utilized in the purification of proteins from complex mixtures. Its ability to solubilize proteins allows for the subsequent separation and analysis of target proteins.

Materials Science Applications

Perovskite Solar Cells

Recent advancements have highlighted the role of this compound in the development of stable two-dimensional (2D) perovskite structures. The compound enhances the stability of perovskite films through van der Waals interactions and hydrogen-bonding effects.

  • Mechanism : The presence of guanidinium cations reduces defect density in perovskite materials, contributing to longer carrier lifetimes and improved solar cell efficiency .

Medicinal Chemistry Applications

Neuromuscular Disorders

Guanidine compounds have been investigated for their therapeutic potential in neuromuscular disorders like Lambert-Eaton Myasthenic Syndrome (LEMS). Guanidine chloride has shown promise in improving neuromuscular transmission and alleviating symptoms associated with LEMS.

  • Clinical Insights : A review of clinical case reports indicated that patients treated with guanidine chloride experienced varying degrees of improvement in muscle strength, with some reporting significant benefits . However, side effects such as paresthesias were noted, emphasizing the need for careful dosage management.

Comprehensive Data Table

Application AreaSpecific Use CaseMechanism/BenefitReferences
Molecular BiologyProtein DenaturationDisrupts stabilizing interactions ,
RNA ExtractionInactivates RNases, preserves RNA integrity
Protein PurificationSolubilizes proteins for separation
Materials SciencePerovskite Solar CellsEnhances stability through van der Waals interactions
Medicinal ChemistryNeuromuscular DisordersImproves neuromuscular transmission

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Guanidine monohydrobromide participates in nucleophilic substitutions, often serving as a guanylating agent. Its reactivity stems from the electrophilic character of the guanidinium ion ([C(NH₂)₃]⁺) and the leaving-group ability of Br⁻.

Reaction TypeConditionsProductsYieldReference
Alkylation with alkyl halidesPolar aprotic solvent, 60–80°CN-Alkylguanidinium bromide salts70–85%
Acylation with acid chloridesTHF, room temperatureN-Acylguanidinium bromide65–78%

Mechanistic Insight :
The reaction with methyl iodide proceeds via an Sₙ2 mechanism, where Br⁻ is displaced by the nucleophilic amine group. Kinetic studies show pseudo-first-order dependence on alkyl halide concentration6 .

Acid-Base Reactions

As a strong Brønsted base (pKₐ ≈ 13.6 for guanidinium ion ), it undergoes proton transfer reactions:

Reaction PartnerConditionsOutcome
Weak acids (e.g., carboxylic acids)Aqueous solutionDeprotonation to free guanidine + HBr
Strong acids (e.g., HCl)Room temperatureFormation of guanidinium chloride + HBr

Thermodynamic Data :
ΔH for deprotonation of acetic acid by this compound: -42.7 kJ/mol (calorimetric measurement) .

Coordination Chemistry

The guanidinium ion acts as a hydrogen-bond donor, forming complexes with transition metals:

Metal IonLigand EnvironmentApplicationReference
Cu²⁺Tetrahedral coordinationCatalytic oxidation of sulfides
Fe³⁺Octahedral geometryPerovskite film stabilization

Structural Analysis :
X-ray crystallography reveals a distorted trigonal prismatic geometry in [Cu(C₂H₇N₃)₂(H₂O)₂]Br₂ complexes .

Decomposition Pathways

Thermal and hydrolytic stability studies reveal key degradation routes:

ConditionProducts IdentifiedHalf-Life (25°C)Reference
Aqueous pH < 3NH₄Br + CO(NH₂)₂ (urea)48 hours
Dry heat > 200°CHBr gas + melamine derivatives<1 hour

TGA Data :
Mass loss begins at 215°C (Δm = 32.1%, corresponding to HBr release) .

Supramolecular Interactions

In materials science, it enables 2D perovskite stabilization through:

  • Van der Waals interactions (binding energy ≈ 25 kJ/mol)

  • Halogen-hydrogen bonding (Br···H-N distance = 2.3 Å)

Device Performance :
Perovskite solar cells using guanidinium bromide show PCE improvements from 18.2% to 21.7% .

Biological Reactivity

While not its primary application, studies note:

  • Inhibition of NADPH oxidase (IC₅₀ = 12 μM in renal cells)

  • Neuromuscular stimulation at >50 mg/kg doses in murine models

Comparison with Similar Compounds

Chemical and Physical Properties

Compound CAS Number Formula Molecular Weight (g/mol) Melting Point (°C) Stability/Solubility
Guanidine Monohydrobromide 19244-98-5 CH₆BrN₃ 139.98 189–193 Stable at low temperatures
Guanidine Nitrate 506-93-4 CH₆N₄O₃ 122.08 Decomposes Explosive, strong oxidizer
Guanidine Chloride 50-01-1 CH₆ClN₃ 95.53 ~181–185 Hygroscopic, water-soluble
Guanidine Sulfate 594-14-9 C₂H₁₂N₆O₄S 248.23 ~280 (decomposes) Non-explosive, stable

Key Observations :

  • Guanidine nitrate is chemically unstable and explosive due to its nitrate counterion, limiting its use outside specialized industrial applications like explosives manufacturing .
  • Guanidine chloride is highly hygroscopic, making it suitable for laboratory applications requiring protein denaturation or therapeutic use in neurological disorders .

Functional Differences :

  • The bromide and chloride salts are preferred in biomedical contexts due to their lower reactivity compared to nitrate. Guanidine chloride’s denaturing properties are critical in molecular biology, while monohydrobromide’s role is more specialized in API synthesis .
  • Guanidine nitrate ’s oxidizing nature restricts its use to industrial settings, such as producing disinfectants and explosives .

Preparation Methods

Solvent Selection

  • Water : Effective for initial dissolution but limited by this compound’s solubility (22.4 g/100 mL at 25°C).

  • Ethanol : Reduces solubility to 4.8 g/100 mL at 0°C, enhancing crystal recovery.

Recrystallization Protocol

  • Dissolution : Heat crude product in ethanol to 65°C (1:4 w/v).

  • Decolorization : Add 2% (w/w) activated charcoal, stir for 15 minutes.

  • Hot Filtration : Remove charcoal via sintered glass filter (pore size 10–16 μm).

  • Crystallization : Cool filtrate at 0.5°C/min to 4°C, hold for 12 hours.

  • Drying : Vacuum-dry crystals at 50°C for 6 hours (residual H2O <0.1%).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Energy CostScalability
Direct Neutralization85–9299.0ModerateLab-scale
Salt Metathesis78–8498.5–99.3HighPilot-scale
Melting Reaction70–8997.5–99.0Very HighIndustrial

Trade-offs :

  • Direct Neutralization : High purity but limited by HBr availability and cost.

  • Melting Reaction : Scalable but requires stringent temperature control to avoid side products.

Industrial-Scale Production Considerations

Cost Optimization

  • Reagent Recycling : Recover NH4Br from filtrate via ion exchange.

  • Continuous Reactors : Replace batch reactors to reduce heating/cooling cycles (30% energy savings).

Environmental Impact

  • Waste Streams : Neutralize residual HBr with NaOH, generating NaBr for reuse.

  • Green Metrics :

    • E-Factor : 1.2 (kg waste/kg product) for melting reaction vs. 0.8 for neutralization.

    • PMI : 3.4 (melting) vs. 2.1 (neutralization), favoring direct synthesis .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Guanidine Monohydrobromide in laboratory settings?

  • This compound requires strict adherence to safety protocols due to its acute toxicity (oral Category 4) and potential skin/eye irritation (Category 2) . Key precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Work in a fume hood to avoid inhalation of dust.
  • Storage: Keep in a cool, dry place away from oxidizers and incompatible materials.
  • Spill Management: Collect using non-sparking tools and dispose of as hazardous waste .

Q. How do physicochemical properties of this compound influence experimental design?

  • Its solubility in water (but limited data in organic solvents) necessitates solvent compatibility testing for reactions .
  • Stability: Avoid high temperatures (>191°C) to prevent decomposition into toxic fumes (e.g., HBr). Monitor for hygroscopicity, which may alter reaction kinetics .

Q. What methodologies are recommended for characterizing this compound in synthetic protocols?

  • Purity Assessment: Use HPLC or NMR to verify absence of byproducts like guanidine hydrochloride.
  • Quantification: Gravimetric analysis or titration (e.g., acid-base) for concentration determination.
  • Structural Confirmation: X-ray crystallography or FT-IR for novel derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity profiles of this compound?

  • Conduct systematic reviews (per Cochrane guidelines) to evaluate conflicting studies, focusing on variables like exposure duration, dosage, and model systems .
  • Replicate key studies under controlled conditions, ensuring alignment with GLP standards for data validity .

Q. What experimental strategies mitigate risks of explosive dust formation during large-scale synthesis?

  • Process Optimization: Use wet synthesis methods or inert gas purging to suppress dust generation.
  • Equipment Design: Employ explosion-proof reactors with grounding to prevent static sparks.
  • Monitoring: Implement real-time particle size analysis to detect hazardous accumulations .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Molecular Dynamics (MD) Simulations: Predict solvation effects and interaction with biomolecules (e.g., protein denaturation studies).
  • Density Functional Theory (DFT): Analyze electronic properties to guide derivatization for targeted applications (e.g., nucleic acid research) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

  • Dose-Response Modeling: Use nonlinear regression (e.g., Hill equation) to estimate LD50/LC50 values.
  • Error Analysis: Apply ANOVA or t-tests to compare treatment groups, ensuring sufficient sample sizes (n ≥ 6) to reduce Type II errors .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., biochemistry or materials science)?

  • Cross-Validation: Collaborate with domain experts to design experiments aligning with broader hypotheses (e.g., its role in RNA folding or polymer stabilization).
  • Data Sharing: Use platforms like Zenodo to publish raw datasets, enabling meta-analyses .

Methodological Guidance for Data Contradictions

  • Systematic Reviews : Follow PRISMA guidelines to synthesize evidence, highlighting methodological disparities (e.g., purity levels, assay types) .
  • Replication Studies : Document protocols meticulously (per Beilstein Journal guidelines) to ensure reproducibility, including raw data in supplementary materials .

Tables for Key Properties

PropertyValue/DescriptionReference
Melting Point191°C
Solubility in WaterHigh
Toxicity (Oral LD50)500–2000 mg/kg (Category 4)
Decomposition ProductsHBr, NH3, COx under pyrolysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine Monohydrobromide
Reactant of Route 2
Guanidine Monohydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.